2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid
Description
Properties
IUPAC Name |
3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8(7-2)9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFUADFCRJVRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The amino group of 2-amino-3-ethylpentanoic acid undergoes nucleophilic attack on the electrophilic carbonyl carbon of Boc-Cl. A base (e.g., triethylamine, pyridine) deprotonates the amine, enhancing its reactivity. The reaction proceeds under anhydrous conditions in inert solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
Typical Procedure :
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Dissolve 2-amino-3-ethylpentanoic acid (1 eq) in anhydrous DCM.
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Add triethylamine (1.2 eq) dropwise at 0°C under nitrogen.
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Introduce Boc-Cl (1.1 eq) slowly to avoid exothermic side reactions.
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Stir the mixture at room temperature for 4–6 hours.
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Quench with aqueous HCl (1M), extract with DCM, and dry over Na₂SO₄.
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Purify via silica gel chromatography (ethyl acetate/hexane) or recrystallization.
Optimization and Challenges
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Base Selection : Triethylamine outperforms pyridine in minimizing side products like N,N-di-Boc derivatives.
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Stoichiometry : A slight excess of Boc-Cl (1.1 eq) ensures complete conversion without overprotection.
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Solvent Effects : THF increases reaction rate compared to DCM but may require lower temperatures to control exotherms.
Yield : 80–85% with >95% purity by HPLC.
Method B: Boc₂O-Activated Protection
Reaction Design
Di-tert-butyl dicarbonate (Boc₂O) serves as a milder alternative to Boc-Cl, particularly for acid-sensitive substrates. The reaction employs catalytic bases such as 4-dimethylaminopyridine (DMAP) to activate the carbonyl group.
Representative Protocol :
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Suspend 2-amino-3-ethylpentanoic acid (1 eq) in dry THF.
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Add DMAP (0.1 eq) and Boc₂O (1.05 eq).
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Stir at room temperature for 12–18 hours.
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Concentrate under reduced pressure and purify via flash chromatography.
Advantages and Limitations
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Reduced Side Reactions : Boc₂O’s lower electrophilicity minimizes overprotection and hydrolysis.
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Extended Reaction Time : Longer durations (12+ hours) are required for complete conversion.
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Cost Considerations : Boc₂O is more expensive than Boc-Cl, limiting industrial scalability.
Yield : 75–78% with 90–92% purity.
Comparative Analysis of Methods
| Parameter | Method A (Boc-Cl) | Method B (Boc₂O) |
|---|---|---|
| Reagent Cost | Low | High |
| Reaction Time | 4–6 hours | 12–18 hours |
| Yield | 80–85% | 75–78% |
| Purity | >95% | 90–92% |
| Side Products | Di-Boc derivatives | Minimal |
| Industrial Feasibility | Preferred for scale-up | Limited by cost |
Advanced Techniques and Innovations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by 50–70% while maintaining yields. For example, 30 minutes at 60°C in DCM with Boc-Cl achieves 82% yield.
Continuous Flow Chemistry
Microreactors enable precise temperature control and rapid mixing, enhancing reproducibility. A pilot-scale study reported 87% yield using Boc-Cl in a continuous flow system.
Enantiomeric Purity Control
Chiral HPLC confirms >99% enantiomeric excess (ee) when starting from optically pure 2-amino-3-ethylpentanoic acid. Racemization is negligible below 25°C.
Characterization and Quality Control
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Nuclear Magnetic Resonance (NMR) :
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Mass Spectrometry :
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High-Performance Liquid Chromatography (HPLC) :
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost efficiency and safety:
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: DIC and HOBt in solvents like dimethylformamide (DMF) or dichloromethane.
Major Products Formed
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and in the preparation of complex organic molecules.
Biology: In the study of protein structure and function through the synthesis of peptide analogs.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The Boc-protected amino acid family exhibits diversity in substituent position, chain length, and functional groups. Below is a comparative analysis of key analogs:
Key Insights:
Substituent Effects: Steric Bulk: The 3-ethyl group in the target compound increases steric hindrance compared to methyl or hydrogen substituents (e.g., ). This may reduce solubility in polar solvents but enhance stability against enzymatic degradation in peptide chains. Chirality: Enantiomers like (S)-3-Boc-4-methylpentanoic acid (CAS 179412-79-4) are critical for asymmetric synthesis, whereas non-chiral analogs (e.g., 3-Boc-pentanoic acid) serve as generic intermediates . Functional Groups: Compounds with sulfur (e.g., 5-(methylsulfanyl)) or heterocycles (e.g., 1,3-dioxolan-2-yl in CAS 1822578-48-2) enable specialized applications, such as crosslinking or prodrug design .
Synthetic Utility: The Boc group’s stability under acidic conditions allows selective deprotection, as seen in Reference Example 114 (EP 4 374 877 A2), where similar Boc-amino acids are intermediates for benzaldehyde derivatives . Ethyl and methyl substituents influence coupling efficiency: bulkier groups (e.g., 3-ethyl) may slow reaction rates but improve regioselectivity .
Purity and Handling: Most analogs (e.g., EN300-762965, CAS 557091-78-8) are supplied at 95% purity, requiring storage at 2–8°C to prevent Boc-group degradation . Safety protocols for related compounds (e.g., CAS 55780-90-0) recommend avoiding inhalation and using PPE, as Boc-amino acids are typically irritants .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid, often referred to as a β-amino acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H21NO4
- Molecular Weight : 229.29 g/mol
- CAS Number : 489446-85-7
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. It has been identified as a potential modulator of several biochemical pathways:
- Antiviral Activity : Compounds containing β-amino acid moieties have shown promise as neuraminidase inhibitors, which are critical in treating viral infections such as influenza. For instance, derivatives similar to this compound were found to exhibit moderate inhibitory effects on neuraminidase with IC50 values around 50 μM .
- Anti-inflammatory Effects : Research indicates that β-amino acids can suppress inflammatory responses. In vitro studies demonstrated that certain derivatives could inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNF-α) production in peripheral blood mononuclear cells (PBMCs), showcasing their potential in managing inflammatory conditions .
- Antimicrobial Activity : The presence of specific substituents on the β-amino acid structure has been linked to enhanced antimicrobial properties. Compounds with urea and thiourea functionalities exhibited increased activity against various microbial strains compared to standard antibiotics .
Table 1: Summary of Biological Activities
Detailed Research Findings
A study conducted on a series of β-amino acid derivatives, including this compound, highlighted their potential as scaffolds for drug development. The compounds were synthesized using high-throughput methods, allowing for rapid screening against multiple biological targets. Notably, some derivatives demonstrated significant agonistic activity at the A3 adenosine receptor, which is implicated in various physiological processes including inflammation and immune response modulation .
Potential Therapeutic Applications
Given its diverse biological activities, this compound may have several therapeutic applications:
- Viral Infections : As a neuraminidase inhibitor, it could be developed into a treatment for influenza and other viral diseases.
- Inflammatory Diseases : Its ability to modulate TNF-α production makes it a candidate for treating autoimmune and inflammatory disorders.
- Infection Control : The antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies for resistant infections.
Q & A
Q. What are the standard synthetic routes for preparing 2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid, and how are yields optimized?
The synthesis typically involves:
- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride or Boc chloride in the presence of a base (e.g., triethylamine) under inert conditions .
- Step 2 : Alkylation or substitution reactions to introduce the ethylpentanoic acid backbone. Solvent choice (e.g., DMF, THF) and temperature (0–25°C) critically influence reaction efficiency .
- Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of Boc reagent) and reaction time (12–24 hours) improves yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How is the purity and structural integrity of this compound validated in academic research?
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. A stock solution in DMSO (10 mM) is stable at -20°C for 6 months .
- Storage : Store under argon at -20°C to prevent Boc deprotection or hydrolysis .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for targeted bioactivity?
- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates for derivatization reactions (e.g., amide coupling) .
- Docking Studies : Molecular docking with enzymes (e.g., proteases) identifies potential binding modes of derivatives. Software like AutoDock Vina screens substituent effects on affinity .
- Example : Modifying the ethylpentanoic chain with fluorinated groups may enhance metabolic stability, as predicted by logP and polar surface area calculations .
Q. What strategies resolve contradictions in reported bioactivity data for Boc-protected amino acid derivatives?
- Experimental Replication : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .
- Dose-Response Curves : Use Hill slope analysis to differentiate nonspecific binding (shallow slopes) from target-specific interactions .
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) with in-house results to identify outliers .
Q. How do stereochemical considerations impact the compound’s utility in peptide synthesis?
- Chiral Integrity : Racemization during Boc deprotection (e.g., using TFA) can occur at high temperatures. Monitoring via chiral HPLC (e.g., Chirobiotic T column) ensures retention of configuration .
- Solid-Phase Synthesis : Incorporate the compound as a building block using HBTU/DIPEA activation. X-ray crystallography of intermediate crystals confirms stereochemistry .
Methodological Recommendations
- Contradiction Resolution : Use factorial design (e.g., 2³ experiments) to test interactions between variables like temperature, solvent, and catalyst .
- Safety Protocols : Employ fume hoods and PPE (nitrile gloves, safety goggles) during synthesis, referencing SDS guidelines for handling Boc-protected compounds .
For structural analogs and further applications, consult PubChem (CID 7176385) and ECHA databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
